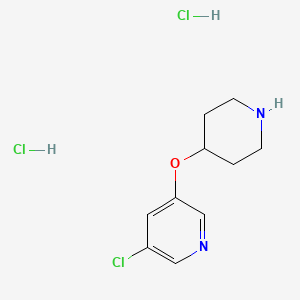

3-Chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride” is a chemical compound with the molecular formula C10H15Cl3N2O . It has a molecular weight of 285.6 . The compound is an off-white solid .

Synthesis Analysis

The synthesis of piperidine derivatives, including “this compound”, is a significant area of research in the pharmaceutical industry . Piperidines are key synthetic fragments for designing drugs . The synthesis involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H13ClN2O.2ClH/c11-8-1-2-10 (13-7-8)14-9-3-5-12-6-4-9;;/h1-2,7,9,12H,3-6H2;2*1H . This code provides a unique representation of the molecule’s structure.Scientific Research Applications

Synthesis Techniques and Applications

A novel method for synthesizing conformationally rigid diamines, which are significant in medicinal chemistry, utilizes a catalytic hydrogenation process. This approach offers a simpler, more scalable alternative to previous multi-stage procedures for producing related compounds, highlighting its potential for producing large quantities of such compounds efficiently (Smaliy et al., 2011).

Structural and Chemical Properties

The crystal structure analysis of desloratadine, a tricyclic antihistamine featuring a piperidin-4-yloxy group, does not showcase strong hydrogen bonds despite the molecule's capability to form such bonds. This property might influence its interaction with biological targets and could be relevant for designing drugs with specific binding characteristics (Bhatt & Desiraju, 2006).

Medicinal Chemistry Applications

A study on water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as human A₃ adenosine receptor antagonists demonstrates the modification of the C(5) position with a piperidin-4-yloxy moiety, resulting in compounds with improved water solubility at physiological pH. This modification enhances the compound's suitability for intravenous infusion, illustrating the role of piperidin-4-yloxy modifications in developing therapeutically relevant molecules (Baraldi et al., 2012).

Advancements in Organic Synthesis

The development of synthetic bacteriochlorins with integral spiro-piperidine motifs signifies a breakthrough in organic chemistry. Incorporating a spiro-piperidine unit into bacteriochlorins allows for the customization of these compounds by nitrogen derivatization. This advancement opens up new possibilities for designing compounds with specific spectral properties and biological activities (Reddy et al., 2013).

Properties

IUPAC Name |

3-chloro-5-piperidin-4-yloxypyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O.2ClH/c11-8-5-10(7-13-6-8)14-9-1-3-12-4-2-9;;/h5-7,9,12H,1-4H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBQCCSGDBQQGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC(=CN=C2)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzamide](/img/structure/B2748287.png)

![4-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2748295.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2748296.png)

![(Z)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2748299.png)

![N-methyl-2-(3,4,5-triethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2748306.png)

![N-benzyl-3-(4-chlorophenylsulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2748307.png)